REACTION_CXSMILES
|
[OH:1][C:2]1C(Cl)=CC(Cl)=C[C:3]=1C(N[C@H](C(O)=O)CC1C=CC=CC=1)=O.[Cl:24][C:25]1[CH:33]=[C:32]([Cl:34])[CH:31]=[C:27]([C:28]([OH:30])=[O:29])[C:26]=1[OH:35].C(OC(=O)C)(=O)C>>[C:2]([O:35][C:26]1[C:25]([Cl:24])=[CH:33][C:32]([Cl:34])=[CH:31][C:27]=1[C:28]([OH:30])=[O:29])(=[O:1])[CH3:3]
|
Name
|
N-(2-hydroxy-3,5-dichlorobenzoyl)-L-phenylalanine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C=C(C=C1Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(C(=O)O)=CC(=C1)Cl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C(=O)O)C=C(C=C1Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |